6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine is a synthetic organic compound with the molecular formula C17H17FN4OS It is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and an oxan-2-yl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is attached using thiolation reactions, often involving thiol reagents.
Incorporation of the Oxan-2-yl Group: The oxan-2-yl group is introduced through etherification reactions, typically using oxirane derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-[(3-Chlorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
- 6-[(3-Bromophenyl)methylsulfanyl]-9-(oxan-2-yl)purine
- 6-[(3-Methylphenyl)methylsulfanyl]-9-(oxan-2-yl)purine
Uniqueness
6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.
Properties
CAS No. |
3918-07-8 |
---|---|
Molecular Formula |
C17H17FN4OS |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C17H17FN4OS/c18-13-5-3-4-12(8-13)9-24-17-15-16(19-10-20-17)22(11-21-15)14-6-1-2-7-23-14/h3-5,8,10-11,14H,1-2,6-7,9H2 |
InChI Key |
CEOUXWZVBBHYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3SCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.